molecular formula C12H11ClN2 B14387292 2-(Chloromethyl)-4-methyl-6-phenylpyrimidine CAS No. 89966-84-7

2-(Chloromethyl)-4-methyl-6-phenylpyrimidine

Cat. No.: B14387292
CAS No.: 89966-84-7
M. Wt: 218.68 g/mol
InChI Key: WJUQCUDJEMMLKX-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-methyl-6-phenylpyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-methyl-6-phenylpyrimidine can be achieved through several methods. One common approach involves the reaction of 2-chloromethyl-4-methylpyrimidine with a phenylating agent under controlled conditions. The reaction typically requires a catalyst, such as zinc chloride, and is carried out under acidic conditions to facilitate the chloromethylation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chloromethylation reactions using formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-methyl-6-phenylpyrimidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride or similar reducing agents.

Major Products Formed

    Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of pyrimidine oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-methyl-6-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-4-methyl-6-phenylpyrimidine is unique due to the presence of both the chloromethyl and phenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

89966-84-7

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

2-(chloromethyl)-4-methyl-6-phenylpyrimidine

InChI

InChI=1S/C12H11ClN2/c1-9-7-11(15-12(8-13)14-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3

InChI Key

WJUQCUDJEMMLKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)CCl)C2=CC=CC=C2

Origin of Product

United States

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